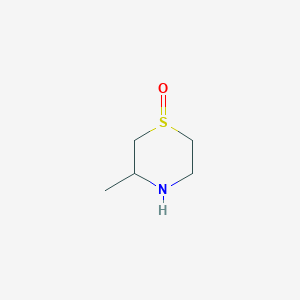
3-Methyl-1lambda4-thiomorpholin-1-one
Overview
Description
3-Methyl-1lambda4-thiomorpholin-1-one is an organic sulfur compound with the molecular formula C5H11NOS and a molecular weight of 133.21 g/mol. . It is characterized by its unique structure, which includes a thiomorpholine ring substituted with a methyl group and an oxygen atom.
Preparation Methods
The synthesis of 3-Methyl-1lambda4-thiomorpholin-1-one involves several steps and specific reaction conditions. One common synthetic route includes the reaction of thiomorpholine with methylating agents under controlled conditions. Industrial production methods often involve the use of catalysts and optimized reaction parameters to ensure high yield and purity of the compound.
Chemical Reactions Analysis
3-Methyl-1lambda4-thiomorpholin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of sulfoxides or sulfones.
Scientific Research Applications
3-Methyl-1lambda4-thiomorpholin-1-one has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including its role as an antimicrobial and anticancer agent. Additionally, the compound is used in the industry for the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-1lambda4-thiomorpholin-1-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and proteins, thereby modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as cell proliferation and microbial growth. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-Methyl-1lambda4-thiomorpholin-1-one can be compared with other similar compounds, such as thiomorpholine and its derivatives. These compounds share a similar thiomorpholine ring structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific methyl and oxygen substitutions, which confer distinct chemical and biological properties. Other similar compounds include 3-phenyl-1lambda4-thiomorpholin-1-one and 2-phenylthiomorpholin-3-one.
Properties
IUPAC Name |
3-methyl-1,4-thiazinane 1-oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NOS/c1-5-4-8(7)3-2-6-5/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRSVGXQKWSDMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)CCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


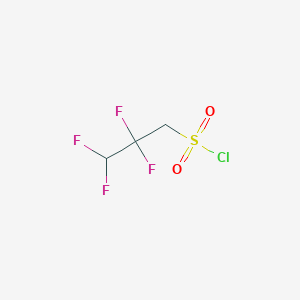
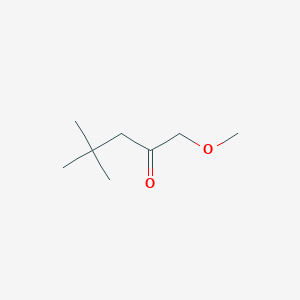
![3-[1-(1H-imidazol-4-yl)ethyl]benzonitrile](/img/structure/B3377466.png)
![Benzo[f]quinoline-5-carboxylic acid](/img/structure/B3377477.png)
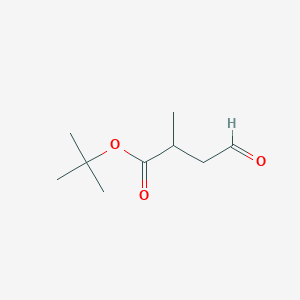
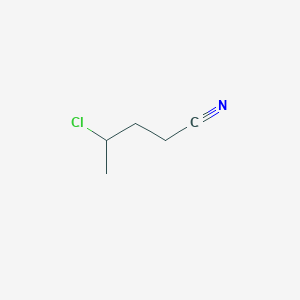
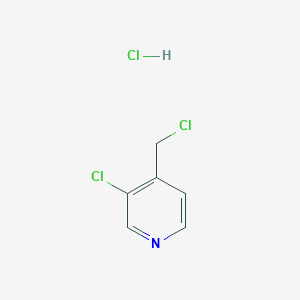
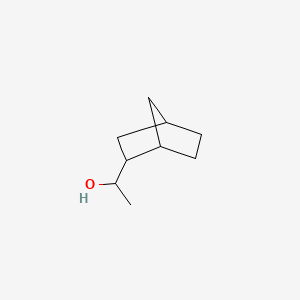
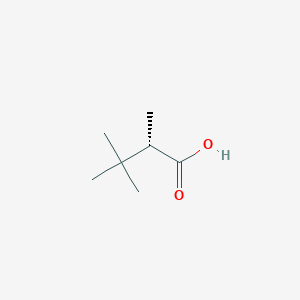
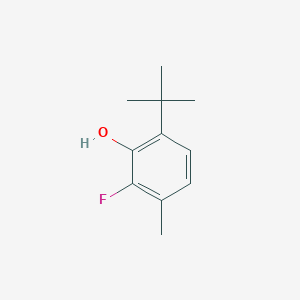
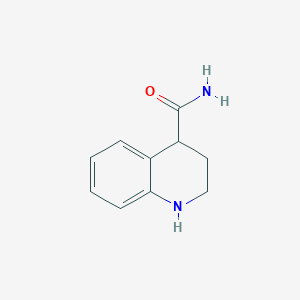

![Sodium 3-[(4-methylphenyl)amino]propanoate](/img/structure/B3377540.png)

